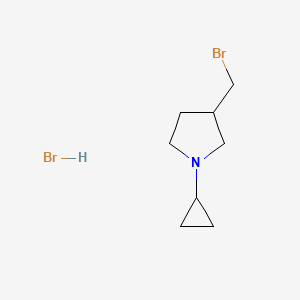

3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide

Beschreibung

3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide is a brominated pyrrolidine derivative with a cyclopropyl substituent at the nitrogen atom and a bromomethyl group at the 3-position of the pyrrolidine ring. Its molecular formula is inferred to be C₈H₁₅Br₂N, derived from the pyrrolidine backbone (C₄H₈N) modified by a cyclopropyl group (C₃H₅) and a bromomethyl substituent (CH₂Br), combined with hydrobromide (HBr) salt formation. This compound is hypothesized to serve as an alkylating agent or intermediate in organic synthesis, particularly in medicinal chemistry, where the cyclopropyl group may influence steric and electronic properties for targeted applications .

Eigenschaften

Molekularformel |

C8H15Br2N |

|---|---|

Molekulargewicht |

285.02 g/mol |

IUPAC-Name |

3-(bromomethyl)-1-cyclopropylpyrrolidine;hydrobromide |

InChI |

InChI=1S/C8H14BrN.BrH/c9-5-7-3-4-10(6-7)8-1-2-8;/h7-8H,1-6H2;1H |

InChI-Schlüssel |

BKGQSVGZDQGYRE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1N2CCC(C2)CBr.Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide typically involves the bromination of a suitable precursor. One common method is the bromination of 1-cyclopropylpyrrolidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromomethylated product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.

Major Products Formed

Substitution: Various substituted pyrrolidine derivatives.

Oxidation: Hydroxylated or carbonylated pyrrolidine derivatives.

Reduction: Methyl-substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide and related brominated heterocycles:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS RN |

|---|---|---|---|---|

| 3-(Bromomethyl)-1-cyclopropylpyrrolidine HBr | C₈H₁₅Br₂N | 290.03 (calc.) | Cyclopropyl (N1), bromomethyl (C3) | Not available |

| 3-(Bromomethyl)pyridine hydrobromide | C₆H₇Br₂N | 237.94 | Pyridine ring, bromomethyl (C3) | 4916-55-6 |

| 2-(Bromomethyl)-4-methylpyridine hydrobromide | C₇H₉Br₂N | 266.96 | Pyridine ring, bromomethyl (C2), methyl (C4) | 1956322-40-9 |

| 1-(3-Bromopropyl)pyrrolidine hydrobromide | C₇H₁₅Br₂N | 273.01 | Pyrrolidine ring, bromopropyl chain (N1) | 88806-08-0 |

| 3-Bromoacetylpyridine HBr | C₇H₆BrNO | 281.00 | Pyridine ring, bromoacetyl (C3) | 17694-68-7 |

Key Observations :

- Cyclopropyl vs.

- Pyrrolidine vs. Pyridine Backbones : Pyrrolidine (saturated, basic) offers different electronic and steric environments compared to pyridine (aromatic, weakly basic), affecting nucleophilicity and stability .

- Bromomethyl vs. Bromoacetyl : Bromomethyl groups are classic alkylating agents, while bromoacetyl derivatives may undergo condensation or nucleophilic acyl substitution .

Reactivity and Stability

- Cyclopropyl Strain : The cyclopropyl group’s strained three-membered ring may enhance susceptibility to ring-opening reactions under acidic or oxidative conditions, unlike the more stable pyridine or linear alkyl chains .

- Bromomethyl Reactivity : The bromomethyl group in all listed compounds facilitates nucleophilic substitution (e.g., SN2 reactions), but steric hindrance from the cyclopropyl group in the target compound could slow reaction kinetics compared to pyridine-based analogs .

- Salt Stability : Hydrobromide salts generally exhibit higher solubility in polar solvents compared to free bases, though hygroscopicity may vary with substituents .

Biologische Aktivität

3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₁₃Br₂N

- Molecular Weight : 232.10 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of 3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide is primarily attributed to its interactions with various neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in neurotransmission.

Neurotransmitter Interaction

- Dopamine Receptors : The compound has shown affinity for dopamine receptors, which are crucial in regulating mood and behavior.

- Serotonin Pathways : It may also influence serotonin pathways, potentially affecting mood disorders.

- Acetylcholine Esterase Inhibition : Some studies indicate that it could inhibit acetylcholine esterase, which is relevant in Alzheimer's disease treatment.

Biological Activity Data

Anticonvulsant Activity

A study conducted on various derivatives of 3-(bromomethyl)-1-cyclopropylpyrrolidine hydrobromide demonstrated significant anticonvulsant properties in murine models. The compound was administered at varying doses, revealing a dose-dependent response in seizure reduction, suggesting its potential as a therapeutic agent for epilepsy .

Neuroprotective Effects

In vitro experiments indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using cell viability assays where treated cells exhibited significantly higher survival rates compared to controls .

Cognitive Enhancement

Research involving animal models showed that administration of the compound resulted in enhanced performance in memory tasks. The mechanisms were hypothesized to involve modulation of cholinergic signaling pathways, which are critical for cognitive function .

Safety and Toxicology

While promising, the safety profile of 3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide requires careful consideration. Toxicological assessments have indicated potential skin and eye irritations upon exposure, necessitating appropriate handling measures in laboratory settings .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves bromination of a pyrrolidine precursor or alkylation with bromomethylating agents. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C optimal for minimizing side reactions), and stoichiometric ratios of cyclopropane derivatives to brominating agents. Design of Experiments (DoE) frameworks, such as factorial designs, can systematically optimize these parameters by evaluating interactions between variables (e.g., time, temperature, catalyst loading) . Characterization via H/C NMR and LC-MS is critical to confirm structural integrity and purity .

Q. What analytical techniques are recommended for characterizing 3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the cyclopropyl group (distinct δ 0.5–1.5 ppm shifts) and bromomethyl moiety (δ 3.5–4.5 ppm).

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities in the cyclopropane ring .

- HPLC with UV/RI Detection : To assess purity (>98%) and monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its brominated alkyl structure, the compound is a potential alkylating agent with mutagenic risks. Strict adherence to PPE (gloves, goggles, lab coats) and fume hood use is mandatory. In case of exposure:

- Inhalation : Immediate evacuation to fresh air and medical consultation.

- Skin Contact : Wash with soap/water for 15 minutes; monitor for erythema .

- Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition-state energies for bromomethylation steps, identifying rate-limiting barriers. Coupling this with cheminformatics tools (e.g., ICReDD’s reaction path search algorithms) enables virtual screening of solvents/catalysts to minimize byproducts like cyclopropane ring-opening . Molecular dynamics simulations further model steric effects in the pyrrolidine ring to guide regioselective modifications .

Q. How should researchers address contradictory data in reaction yields during scale-up?

- Methodological Answer : Contradictions often arise from heat/mass transfer inefficiencies at larger scales. Systematic analysis includes:

- DoE-Based Troubleshooting : Compare lab-scale (batch) vs. pilot-scale (continuous flow) reactors using response surface methodology to identify critical parameters (e.g., mixing rate, residence time) .

- In Situ Analytics : Real-time FTIR or Raman spectroscopy monitors intermediate formation, enabling rapid adjustment of bromine stoichiometry .

- Statistical Contradiction Resolution : Apply Bayesian inference to weigh conflicting data points against prior experimental distributions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group’s electrophilicity drives SN2 reactions, but the cyclopropane ring’s strain (≈27 kcal/mol) may distort transition states. Isotopic labeling (C at the cyclopropane bridge) combined with kinetic isotope effect (KIE) studies can differentiate between concerted vs. stepwise mechanisms. Computational studies (e.g., NBO analysis) further quantify hyperconjugative stabilization in the transition state .

Q. How can reactor design enhance the sustainability of synthesizing this compound?

- Methodological Answer : Membrane reactors (e.g., ceramic-supported palladium membranes) enable in situ HBr removal during hydrobromination, shifting equilibrium toward product formation and reducing waste. Life-cycle assessment (LCA) tools integrate energy/atom efficiency metrics (e.g., E-factor < 5) to compare reactor configurations (batch vs. microfluidic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.